

Application Notes: Biotin-PEG10-OH in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: (+)-Biotin-PEG10-OH

Cat. No.: B10819903

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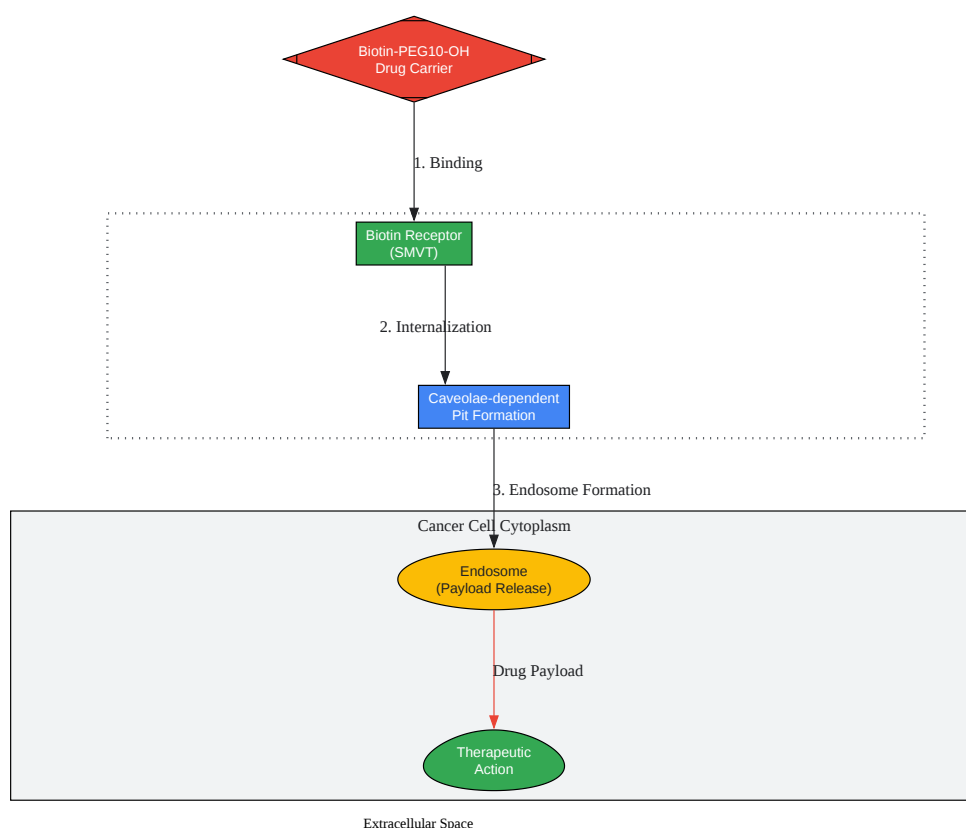
Introduction

Biotin-PEG10-OH is a heterobifunctional linker composed of a biotin molecule, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This molecule is of significant interest in the development of targeted drug delivery systems (DDS). Biotin, or Vitamin B7, serves as an effective targeting ligand due to its high affinity for the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT).^[1] Many types of cancer cells—including ovarian, breast, colon, and lung—overexpress SMVT, making biotin an ideal candidate for selectively delivering therapeutic agents to these tissues while minimizing off-target effects.^{[1][2]}

The PEG spacer enhances the biocompatibility of the drug delivery system.^[3] This process, known as PEGylation, creates a protective hydrophilic layer around the nanocarrier, which can help reduce clearance by the reticuloendothelial system (RES), thereby extending its circulation half-life in the bloodstream.^[4] The terminal hydroxyl group (-OH) provides a versatile chemical handle for conjugation to various nanoparticles, polymers, or drug molecules. These characteristics make Biotin-PEG10-OH a valuable tool for designing advanced nanocarriers for precision medicine.^{[4][5]}

Mechanism of Action: Receptor-Mediated Endocytosis

The targeting strategy relies on the specific interaction between the biotin ligand on the drug carrier and the overexpressed biotin receptors on cancer cells. Upon binding, the cell internalizes the entire drug delivery system through a process called receptor-mediated endocytosis.[2] Studies suggest this internalization can occur through various pathways, with a preference for dynamin- and caveolae-dependent vesicular internalization, as opposed to the clathrin-dependent entry typical for some free proteins.[6][7] Once inside the cell, the nanocarrier releases its therapeutic payload, leading to a concentrated drug effect at the target site and reduced systemic toxicity.



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Caption: Biotin receptor-mediated endocytosis of a drug carrier.

Applications & Performance Data

Biotin-PEG10-OH and similar Biotin-PEG linkers are used to functionalize the surface of various nanocarriers, such as polymeric nanoparticles, liposomes, and metallic nanoparticles, to deliver a wide range of anticancer drugs, including paclitaxel, doxorubicin, and SN-38.^{[8][9][10]} The presence of the biotin-PEG conjugate on the nanoparticle surface consistently demonstrates enhanced cellular uptake and cytotoxicity in cancer cells overexpressing the biotin receptor compared to non-targeted nanoparticles.

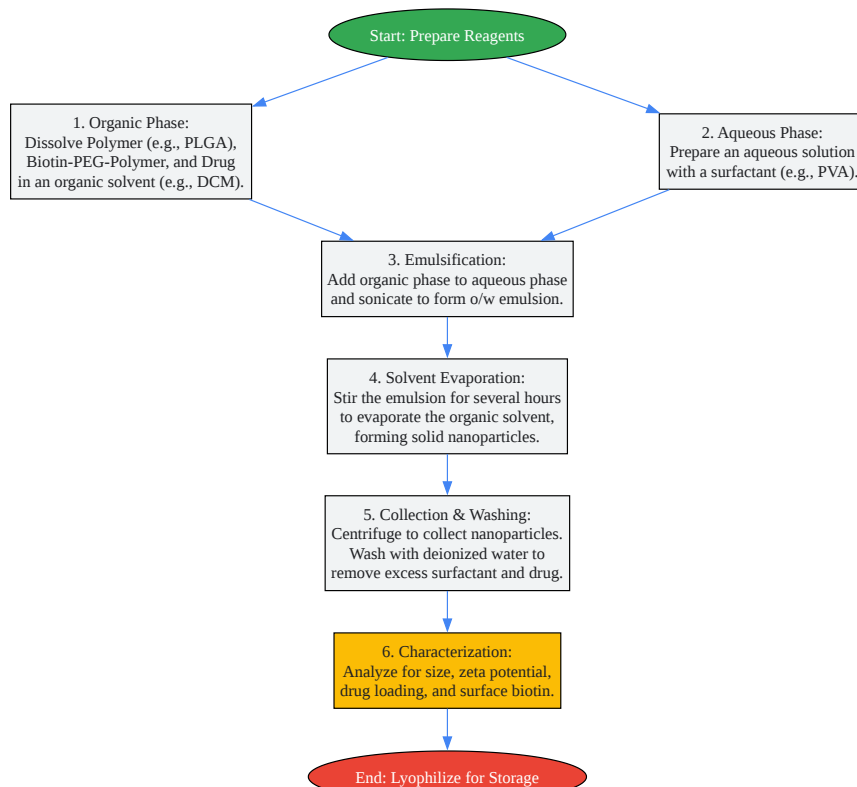
Table 1: Physicochemical Characteristics of Targeted vs. Non-Targeted Nanoparticles This table summarizes representative data comparing the properties of biotin-targeted nanoparticles with their non-targeted counterparts.

Nanoparticle Type	Mean Particle Size (nm)	Zeta Potential (mV)	Drug Encapsulation Efficiency (EE%)	Drug Loading (DL%)	Reference
Biotin-Zein (Decitabine)	95.29	-17.7	96.31%	Not Reported	[11]
Biotin-PLGA (SN-38)	180 ± 12	Not Reported	87.6% ± 1.5	7.96% ± 0.15	[12]
Non-Targeted PLGA (SN-38)	170 ± 4	Not Reported	70.09% ± 5	6.76% ± 0.34	[12]

Experimental Protocols

Protocol 1: General Synthesis of Biotin-PEGylated Nanoparticles

This protocol describes a general method for formulating drug-loaded, biotin-targeted polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.



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